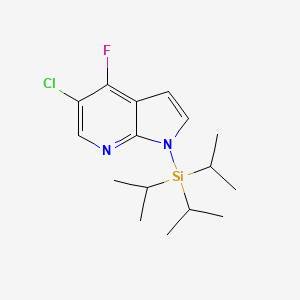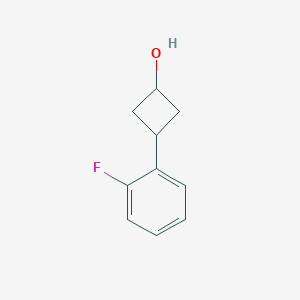![molecular formula C11H8FNO3 B1453695 [5-(4-フルオロフェニル)イソキサゾール-3-イル]酢酸 CAS No. 1018584-37-6](/img/structure/B1453695.png)
[5-(4-フルオロフェニル)イソキサゾール-3-イル]酢酸
説明
科学的研究の応用
アセチルコリンエステラーゼ阻害
[5-(4-フルオロフェニル)イソキサゾール-3-イル]酢酸を含むイソキサゾール誘導体は、アセチルコリンエステラーゼ (AChE) 阻害剤としてその可能性が研究されてきました 。この応用は、アルツハイマー病などの神経変性疾患の治療において特に重要です。AChE阻害剤は脳内のアセチルコリンのレベルを高めるのに役立ち、認知機能を改善する可能性があります。
抗乳がん活性
分子ドッキング研究では、特定のイソキサゾール化合物が、抗乳がん療法の標的であるヒトエストロゲンα受容体 (ERα) に結合親和性を示すことが示されています 。フッ素化イソキサゾール構造は、化合物がERα阻害剤としての可能性を持つことに貢献し、抗乳がん薬の開発におけるその使用を示唆しています。
抗菌性および抗細菌性
[5-(4-フルオロフェニル)イソキサゾール-3-イル]酢酸を含むイソキサゾールは、抗菌性および抗細菌性を有することが知られています 。これらの特性により、抗生物質耐性という増大する懸念に対処し、新しい抗生物質や消毒薬の開発において価値あるものとなります。
抗酸化効果
イソキサゾール環は抗酸化特性に関連しており、細胞を酸化ストレスから保護する上で重要です 。この特徴は、特定の心臓血管疾患やがんなど、酸化損傷によって引き起こされる状態の治療薬の開発に役立ちます。
抗炎症作用
イソキサゾール誘導体は、抗炎症効果があることが報告されています 。これは、関節炎から炎症性腸疾患まで、幅広い炎症性疾患の治療に使用できる抗炎症薬の開発のための候補となることを意味します。
鎮痛の可能性
イソキサゾール化合物の鎮痛特性は、もう1つの興味深い分野です 。これらの化合物は、現在の鎮痛剤に代わる可能性のある鎮痛薬に開発することができ、副作用が少なくなる可能性があります。
創薬における役割
イソキサゾール部分は、創薬において一般的な特徴であり、さまざまな生体標的に作用するように設計された分子に組み込まれることがよくあります 。イソキサゾール環の汎用性により、幅広い医薬品に組み込むことができます。
農業化学
イソキサゾール誘導体は、医療用途のみに限定されず、農業化学でも使用されています 。殺虫剤、植物成長調整剤、顔料の一部として使用することができ、作物の収量を保護および向上させるのに役立ちます。
作用機序
Target of action
The compound belongs to the class of isoxazoles and phenylacetic acids. Phenylacetic acids are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .
Biochemical pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Isoxazoles have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and more .
Result of action
Based on the activities of other isoxazoles, potential effects could include changes in cell signaling, inhibition of inflammatory responses, or interference with viral replication .
生化学分析
Biochemical Properties
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can modulate the activity of proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Moreover, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can bind to plasma proteins, affecting its distribution within the body and its availability to target tissues.
Subcellular Localization
The subcellular localization of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes.
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVHPPPJAWTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



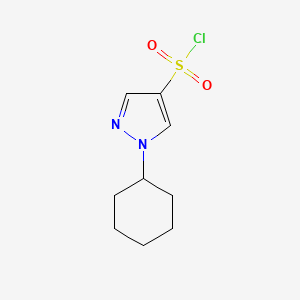
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
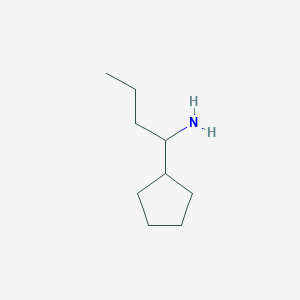



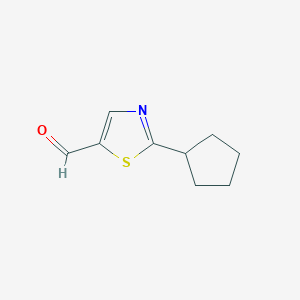
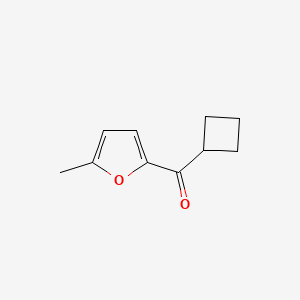
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
